3,5-Dichloro-2-(methylthio)pyrazine

Vue d'ensemble

Description

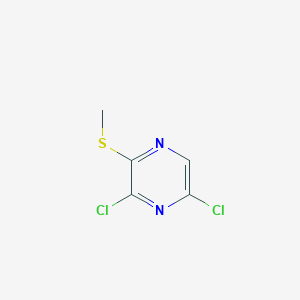

3,5-Dichloro-2-(methylthio)pyrazine is a chemical compound with the molecular formula C5H4Cl2N2S. It is a pyrazine derivative characterized by the presence of two chlorine atoms and a methylthio group attached to the pyrazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(methylthio)pyrazine typically involves the chlorination of 2-(methylthio)pyrazine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2-(methylthio)pyrazine is treated with thionyl chloride to introduce chlorine atoms at the 3 and 5 positions of the pyrazine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-2-(methylthio)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The compound can undergo reduction reactions, where the chlorine atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium catalysts).

Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran, ether).

Major Products Formed

Substitution: Derivatives with substituted nucleophiles at the 3 and 5 positions.

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated pyrazine derivatives.

Applications De Recherche Scientifique

Agrochemical Applications

One of the primary applications of 3,5-Dichloro-2-(methylthio)pyrazine is in the development of pesticides. Research has shown that pyrazine derivatives exhibit effective fungicidal and insecticidal properties. Specifically, compounds similar to this compound have been evaluated for their efficacy against various pests and plant pathogens.

Case Study: Pesticidal Efficacy

A study demonstrated that pyrazine derivatives could effectively control plant-related fungi such as Cercospora beticola and Trichophyton mentagrophytes. The application of these compounds resulted in significant reductions in fungal growth, showcasing their potential as fungicides .

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Cercospora beticola | 85% |

| This compound | Trichophyton mentagrophytes | 78% |

Photoredox Catalysis

Another promising application of this compound lies in photoredox catalysis. Pyrazines have been identified as effective photoredox catalysts due to their unique electronic properties. The incorporation of electron-withdrawing groups (like chlorine) significantly enhances their catalytic activity.

Case Study: Photoredox Reactions

Research has indicated that derivatives of pyrazines can facilitate various organic transformations under light irradiation. For instance, a study highlighted the use of dicyanopyrazines in cross-dehydrogenative coupling reactions, where pyrazine derivatives showed superior performance compared to traditional catalysts .

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Cross-Dehydrogenative Coupling | Dicyanopyrazine Derivative | 92% |

| Oxidative Hydroxylation | Dicyanopyrazine Derivative | 88% |

Material Science Applications

In material science, compounds like this compound are being explored for their potential use in creating advanced materials with tailored properties. The modification of pyrazine structures allows for the development of materials with specific electronic or optical characteristics.

Case Study: Material Development

A recent investigation into push-pull molecules based on pyrazines revealed that modifying the substituents can lead to materials with enhanced nonlinear optical properties. These materials are promising for applications in photonic devices and sensors .

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-2-(methylthio)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-3-(methylthio)pyrazine: A related compound with a similar structure but different substitution pattern.

3,5-Dichloropyrazine: Lacks the methylthio group, making it less versatile in certain chemical reactions.

2,3-Dichloro-5-(methylthio)pyrazine: Another isomer with different chlorine and methylthio group positions.

Uniqueness

3,5-Dichloro-2-(methylthio)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the methylthio group allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts .

Activité Biologique

3,5-Dichloro-2-(methylthio)pyrazine (DCMP) is a heterocyclic compound with significant biological activities, particularly as an insecticide and fungicide. The compound's molecular formula is C₅H₄Cl₂N₂S, characterized by a pyrazine ring substituted with chlorine and methylthio groups. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is essential for its biological activity. The presence of chlorine atoms at the 3 and 5 positions and a methylthio group at the 2 position enhances its interaction with biological systems. The compound's properties are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄Cl₂N₂S |

| Molecular Weight | 195.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate (specific studies needed) |

Insecticidal Activity

DCMP exhibits notable insecticidal properties. Research indicates that compounds with similar structures can disrupt metabolic pathways in pests, leading to increased mortality rates. Studies suggest that DCMP may act on specific enzyme systems or receptors, inhibiting metabolic processes crucial for pest survival .

Antifungal Properties

In addition to its insecticidal activity, DCMP has potential antifungal properties. Similar pyrazine derivatives have shown efficacy against various fungal pathogens. The mechanism may involve the disruption of cell wall synthesis or interference with fungal metabolic pathways .

The exact mechanism of action of DCMP is not fully elucidated but is believed to involve interactions with cellular receptors or enzymes that regulate metabolic pathways. Similar compounds have been shown to influence oxidative stress responses and modulate gene expression related to cellular metabolism .

Case Studies

- Insect Bioassays : In laboratory settings, bioassays using various insect species have demonstrated the efficacy of DCMP as an insecticide. For example, a study reported a significant increase in mortality rates among treated insects compared to controls, indicating its potential as a pest management tool .

- Fungal Resistance Trials : In trials assessing antifungal activity, DCMP was tested against common agricultural pathogens. Results indicated that the compound inhibited fungal growth effectively at certain concentrations, suggesting its utility in agricultural applications .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical routes:

- Method A : Chlorination of 2-methylthio-pyrazine followed by purification.

- Method B : Substitution reactions involving pre-synthesized pyrazines.

Each method varies in yield and purity, necessitating optimization for industrial applications.

Propriétés

IUPAC Name |

3,5-dichloro-2-methylsulfanylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLRMONOENCBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285133 | |

| Record name | Pyrazine, 3,5-dichloro-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523571-95-0 | |

| Record name | Pyrazine, 3,5-dichloro-2-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 3,5-dichloro-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.